![molecular formula C16H29O4- B14481541 6-[(8-Methylnonyl)oxy]-6-oxohexanoate CAS No. 65834-00-6](/img/structure/B14481541.png)
6-[(8-Methylnonyl)oxy]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(8-Methylnonyl)oxy]-6-oxohexanoate is an organic compound with the molecular formula C16H30O4. It is a derivative of hexanoic acid, featuring an ester linkage with an 8-methylnonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate typically involves the esterification of hexanoic acid with 8-methylnonanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(8-Methylnonyl)oxy]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
6-[(8-Methylnonyl)oxy]-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phthalate: A commonly used plasticizer with similar ester functional groups.
Isodecyl pelargonate: Another ester compound used as a plasticizer and lubricant
Uniqueness
6-[(8-Methylnonyl)oxy]-6-oxohexanoate is unique due to its specific ester linkage and the presence of an 8-methylnonyl group.
Properties
CAS No. |
65834-00-6 |
|---|---|
Molecular Formula |
C16H29O4- |
Molecular Weight |
285.40 g/mol |
IUPAC Name |
6-(8-methylnonoxy)-6-oxohexanoate |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
IXSNSMTVBCIFOP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



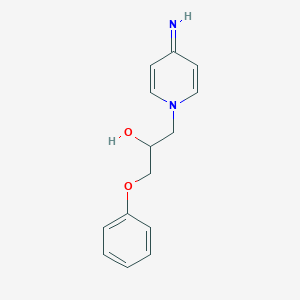
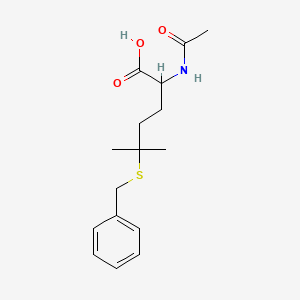
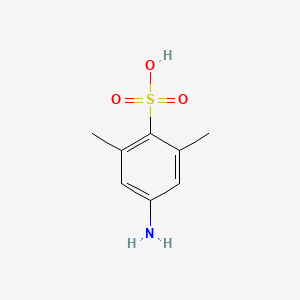
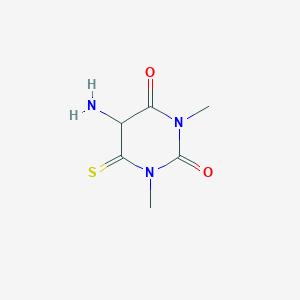
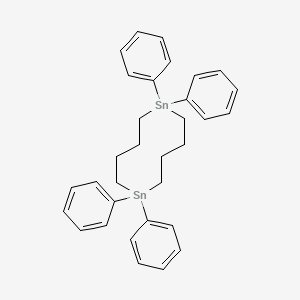
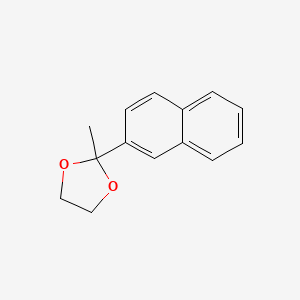
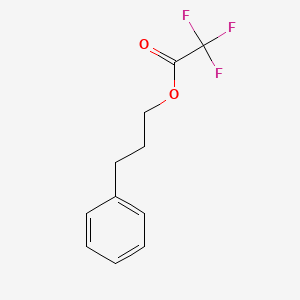
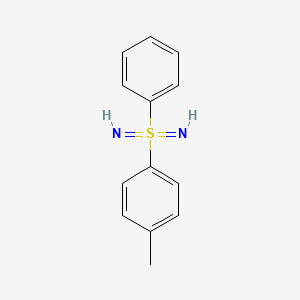
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
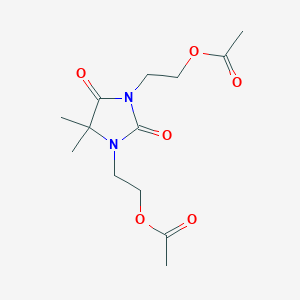
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
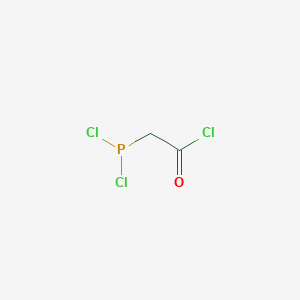
![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
